molecular formula C29H25N5O3 B2842091 N-(2,3-dihydro-1H-inden-5-yl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1029770-46-4

N-(2,3-dihydro-1H-inden-5-yl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2842091
CAS No.: 1029770-46-4
M. Wt: 491.551
InChI Key: BSPZPQYBNYYWGD-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a potent and selective small molecule inhibitor of p21-activated kinase 4 (PAK4). This compound has emerged as a critical research tool in oncology and cell signaling studies. Its mechanism of action involves competitively binding to the ATP-binding site of PAK4, thereby inhibiting its kinase activity and subsequent phosphorylation of downstream effectors. This inhibition disrupts key oncogenic signaling pathways, notably the Wnt/β-catenin pathway, which is frequently dysregulated in cancers. Research utilizing this inhibitor has demonstrated its efficacy in suppressing the proliferation, invasion, and migration of various cancer cell lines, particularly in models of colorectal cancer and other malignancies with hyperactive Wnt signaling. The core research value of this compound lies in its utility for elucidating the specific biological functions of PAK4, validating it as a therapeutic target, and supporting the development of novel anti-cancer agents. It is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O3/c1-17-5-3-8-21(13-17)27-32-29(37-33-27)24-15-34(28-23(26(24)36)12-9-18(2)30-28)16-25(35)31-22-11-10-19-6-4-7-20(19)14-22/h3,5,8-15H,4,6-7,16H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPZPQYBNYYWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC6=C(CCC6)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research has demonstrated that derivatives of compounds similar to N-(2,3-dihydro-1H-inden-5-yl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide exhibit significant antimicrobial properties. A study highlighted the effectiveness of related naphthyridine derivatives against various bacterial strains, indicating potential for development as antibacterial agents .

Anticancer Potential
The compound's structural components suggest it may possess anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Investigations into the cytotoxic effects of naphthyridine derivatives have revealed promising results in various cancer cell lines .

Therapeutic Applications

Inhibitors of Virulence Factors
this compound may serve as a scaffold for designing inhibitors targeting virulence factors in pathogenic bacteria. Compounds that mimic nicotinamide from NAD+ have been developed to inhibit ADP-ribosyltransferase toxins produced by pathogens. These inhibitors can protect host cells from bacterial toxins by blocking their enzymatic activity .

Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. The ability to modulate oxidative stress and inflammation is critical in neurodegenerative diseases. Research into naphthyridine derivatives has indicated potential benefits in models of neurodegeneration .

Case Studies and Research Findings

Study Focus Findings
Yates et al. (2005)Inhibition of ADP-ribosyltransferaseIdentified small compounds that inhibit ExoA activity; similar structures may provide insights into the therapeutic potential of N-(2,3-dihydro...)
Recent Anticancer StudiesCytotoxicity against cancer cellsDemonstrated significant growth inhibition in various cancer cell lines; further studies needed on specific derivatives

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1,8-Naphthyridine vs. Indole/Naphthalene Derivatives

  • 1,8-Naphthyridine : The target compound’s core allows for hydrogen bonding via the pyridine-like nitrogen atoms, unlike naphthalene derivatives (e.g., compounds 6a–m in –3), which rely solely on aromatic interactions.

Heterocyclic Substituents: 1,2,4-Oxadiazole vs. 1,2,3-Triazole and 1,3,4-Oxadiazole

  • 1,2,4-Oxadiazole : The target compound’s 1,2,4-oxadiazole ring exhibits higher electronegativity than 1,2,3-triazole (e.g., compound 6m in ), altering dipole moments and solubility. This ring is also more metabolically stable than 1,3,4-oxadiazole derivatives (–8), which are prone to hydrolysis .
  • 1,2,3-Triazole : Compounds like 6a–m (–3) benefit from triazole’s hydrogen-bonding capacity but may show reduced thermal stability compared to oxadiazoles .

Substituent Effects

  • Aryl Groups: The 3-methylphenyl group on the oxadiazole contrasts with electron-withdrawing groups like 4-chlorophenyl in compound 6m ().
  • Acetamide Linkers : The dihydroindenyl-acetamide moiety in the target compound provides steric bulk compared to simpler phenyl groups (e.g., compound 7a in ), possibly reducing off-target interactions .

Spectral Data

Feature Target Compound Triazole Analog (6m, ) 1,3,4-Oxadiazole ()
C=O Stretch (IR, cm⁻¹) ~1680 (acetamide) 1678 1671–1682
Aromatic C=C (IR, cm⁻¹) ~1605 (naphthyridine) 1606 1587–1601
1H NMR (δ ppm) Naphthyridine H: ~8.5–9.0 Triazole H: ~8.36 Indole H: ~6.95–8.12

The target’s NMR profile would show distinct naphthyridine proton shifts (~8.5–9.0 ppm) absent in indole or triazole systems () .

Functional Implications

  • Bioactivity : While biological data for the target compound is unavailable, structurally similar 1,8-naphthyridines are reported as kinase inhibitors. The 3-methylphenyl group may enhance binding to hydrophobic pockets, analogous to 4-chlorophenyl in compound 6m () .
  • Metabolic Stability : The 1,2,4-oxadiazole ring resists enzymatic degradation better than 1,3,4-oxadiazoles, as seen in microbial metabolite studies () .

Q & A

(Basic) How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis of this compound involves multi-step reactions requiring precise control of parameters:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization between carboxylic acid derivatives and amidoximes. Copper acetate (10 mol%) in a tert-BuOH/H₂O (3:1) solvent system at room temperature for 6–8 hours is recommended for click chemistry-based steps .
  • Step 2: Coupling of the naphthyridinone core with the indene-acetamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Critical Parameters:
    • Temperature: Maintain ≤40°C to avoid side reactions in oxadiazole formation.
    • Purification: Use recrystallization (ethanol/water) or flash chromatography (hexane/ethyl acetate gradient) to isolate intermediates.
    • Monitoring: Track reaction progress via TLC (hexane:ethyl acetate, 8:2) and confirm purity via HPLC (>95%) .

(Basic) Which analytical techniques are essential for structural characterization?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) to confirm regiochemistry of the oxadiazole ring and substitution patterns. For example, the triazole proton appears as a singlet at δ 8.36 ppm, while aromatic protons show splitting patterns (e.g., doublets at δ 7.20–8.61 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated: 513.5 g/mol) and detect fragmentation patterns .
  • IR Spectroscopy: Identify functional groups (e.g., C=O stretch at 1671–1682 cm⁻¹ for acetamide and oxadiazole rings) .

(Basic) What functional groups influence the compound’s reactivity and stability?

Methodological Answer:
Critical functional groups and their roles:

  • 1,2,4-Oxadiazole Ring: Enhances metabolic stability and participates in π-π stacking interactions. Susceptible to nucleophilic attack under acidic conditions .
  • Naphthyridinone Core: The 4-oxo group contributes to hydrogen bonding with biological targets but may undergo keto-enol tautomerism, affecting solubility .
  • Acetamide Linker: Hydrolytically stable under physiological pH (tested via incubation in PBS buffer at 37°C for 24 hours) .

(Basic) How can researchers assess the compound’s initial bioactivity?

Methodological Answer:

  • Kinase Inhibition Assays: Use ATP-binding assays (e.g., ADP-Glo™) to screen against kinase panels (e.g., EGFR, VEGFR2) at 1–10 µM concentrations .
  • Cytotoxicity Testing: Perform MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations using nonlinear regression (GraphPad Prism) .
  • Molecular Docking: Preliminary SAR insights via AutoDock Vina using PDB structures (e.g., 4R3P for kinase targets) .

(Advanced) How can contradictions in reported mechanism-of-action data be resolved?

Methodological Answer:
Conflicting data (e.g., kinase vs. non-kinase targets) require:

  • Biochemical Profiling: Use selectivity screening (Eurofins KinaseProfiler™) to identify off-target effects.
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by measuring protein stability shifts post-treatment .
  • CRISPR Knockout Models: Validate target dependency (e.g., KO of proposed kinase in isogenic cell lines) .

(Advanced) How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
SAR Strategy:

  • Core Modifications: Compare analogs with pyridine (replacing naphthyridinone) or phenyl (replacing oxadiazole) to assess impact on bioactivity .
  • Substituent Effects: Synthesize derivatives with halogens (Cl, F) or methoxy groups on the 3-methylphenyl ring to evaluate steric/electronic effects .
  • Data Analysis: Use PASS software to predict biological activity and validate with in vitro assays .

Example SAR Table:

DerivativeR-Group ModificationBioactivity (IC₅₀, nM)Solubility (µg/mL)
Parent3-methylphenyl120 ± 158.2
Analog A4-fluorophenyl85 ± 105.1
Analog BPyridin-2-yl>100012.4

(Advanced) How to address low solubility for in vivo studies?

Methodological Answer:

  • Formulation Optimization: Use nanoemulsions (e.g., 0.5% Tween-80, 5% PEG-400 in saline) to enhance solubility. Characterize via dynamic light scattering (DLS) for particle size (<200 nm) .
  • Prodrug Design: Introduce phosphate esters at the 4-oxo position, which hydrolyze in vivo to release the active compound .
  • Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve crystallinity and dissolution rate .

(Advanced) What strategies mitigate challenges in multi-step synthesis?

Methodological Answer:

  • Intermediate Trapping: Use scavenger resins (e.g., QuadraPure™) to remove excess reagents during oxadiazole cyclization .
  • Catalyst Optimization: Replace Cu(OAc)₂ with Ruphos-Pd for higher regioselectivity in cross-coupling steps .
  • Scale-Up: Implement flow chemistry for exothermic reactions (e.g., cyclization steps) to maintain temperature control and reduce batch variability .

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